Superior 11β-HSD1 Inhibitory Potency Relative to Carbenoxolone (Mouse Enzyme)
2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one exhibits a sub-100 nanomolar EC50 against mouse 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), whereas the classical 11β-HSD inhibitor carbenoxolone requires micromolar concentrations to achieve comparable inhibition. Specifically, this compound demonstrates an EC50 of 37 nM against mouse 11β-HSD1 expressed in HEK293 cells [1]. By contrast, carbenoxolone yields an IC50 of 4,620 nM (4.62 μM) against mouse 11β-HSD1 under comparable cell-based assay conditions . This represents an approximately 125-fold improvement in potency, establishing this N7-substituted guanine as a substantially more potent chemical probe for 11β-HSD1 pharmacological studies.
| Evidence Dimension | 11β-HSD1 inhibitory potency (mouse enzyme) |
|---|---|
| Target Compound Data | EC50 = 37 nM |
| Comparator Or Baseline | Carbenoxolone IC50 = 4,620 nM (4.62 μM) |
| Quantified Difference | ~125-fold greater potency for the target compound |
| Conditions | Target compound: HEK293 cells expressing mouse 11β-HSD1, [3H]cortisol production, 60 min, SPA detection. Comparator: mouse 11β-HSD1 cell-based assay, HTRF or SPA detection. |
Why This Matters
A 125-fold potency advantage enables use of substantially lower compound concentrations in cellular assays, reducing solvent toxicity and off-target artifacts, which is critical for reproducible pharmacological profiling in metabolic disease research.
- [1] BindingDB. BDBM50382819 (CHEMBL2023584). Affinity Data: EC50 37 nM for mouse 11β-HSD1. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50382819. View Source
